molecular formula C11H12N2OS B1333329 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 852388-99-9

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B1333329
M. Wt: 220.29 g/mol
InChI Key: CYBZIXGOGAPGQZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Ambivalent Nucleophilicity in Chemical Reactions

  • Imidazole-2-thiones, closely related to the specified compound, react with electrophilic reagents via different atoms, leading to the formation of diverse adducts. This property is utilized in synthesizing various compounds, as detailed in studies by Mlostoń et al. (2008) and another by the same authors in the same year (Mlostoń et al., 2008).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks show potential as fluorescence sensors for benzaldehyde derivatives, indicating applications in chemical sensing (Shi et al., 2015).

Lipid Profile Modulation

  • Derivatives of imidazole-4,5-dione have been shown to influence lipid profiles in animal models, specifically increasing high-density lipoprotein cholesterol, suggesting applications in biochemical research (Elokdah et al., 2000).

Antibacterial and Antifungal Activities

  • Novel imidazole derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Anion Hosts in Crystal Engineering

  • Imidazole-containing bisphenols, similar in structure to the specified compound, have been studied for their potential as hosts for anions in crystal engineering (Nath & Baruah, 2012).

Nanomaterials Interaction

  • The interaction of bioactive imidazole derivatives with ZnO nanomaterials has been explored, which is of interest in the fields of nanotechnology and biomedicine (Jayabharathi et al., 2015).

Synthetic Methodologies

  • Various research papers discuss the synthesis of related imidazole derivatives, indicating the compound's role in advancing synthetic organic chemistry techniques. These include works by Egorov et al. (2020) and Kawasaki et al. (2002) (Egorov et al., 2020); (Kawasaki et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBZIXGOGAPGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234821
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS RN

852388-99-9
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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